molecular formula C9H8F2O3 B2890791 3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid CAS No. 762292-95-5

3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid

Cat. No.: B2890791
CAS No.: 762292-95-5
M. Wt: 202.157
InChI Key: JCELIJYTLDZTOR-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2-hydroxy-3-phenylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3,3-difluoro-3-phenylpropanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3,3-Difluoro-3-phenylpropanoic acid.

    Reduction: 3,3-Difluoro-2-hydroxy-3-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by mimicking the properties of hydrogen atoms while providing additional steric and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid is unique due to the presence of both fluorine atoms and a phenyl group, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the phenyl group contributes to its hydrophobicity and potential interactions with biological targets .

Properties

IUPAC Name

3,3-difluoro-2-hydroxy-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-9(11,7(12)8(13)14)6-4-2-1-3-5-6/h1-5,7,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCELIJYTLDZTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762292-95-5
Record name 3,3-difluoro-2-hydroxy-3-phenylpropanoic acid
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